molecular formula C9H9NO2 B1400550 Methyl 6-vinylnicotinate CAS No. 103440-76-2

Methyl 6-vinylnicotinate

Cat. No. B1400550
CAS RN: 103440-76-2
M. Wt: 163.17 g/mol
InChI Key: VQJJMPPJQLKXFJ-UHFFFAOYSA-N
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Description

Methyl 6-vinylnicotinate is a synthetic organic compound . It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the available resources.

Scientific Research Applications

  • Polymer Research : Methyl 6-vinylnicotinate has applications in polymer research. For example, Albertin et al. (2004) explored the use of glycomonomers like methyl 6-O-methacryloyl-α-d-glucoside in the reversible addition−fragmentation chain transfer (RAFT) polymerization. This process resulted in novel hydrophilic−hydrophilic block copolymers, indicating potential applications in creating advanced polymeric materials (Albertin et al., 2004).

  • Pest Management : Teulon et al. (2017) investigated the use of Methyl isonicotinate, a 4-pyridyl carbonyl compound related to this compound, in thrips pest management. Their research suggests that it can be effectively used as a non-pheromone semiochemical in trap lures for monitoring and potentially controlling thrips in agriculture (Teulon et al., 2017).

  • Biocidal Applications : Sun et al. (1996) explored the use of polymers with chemically attached 6-methyl-1,3,5-triazine-2,4-dione moieties, showing effectiveness as a biocide against bacteria like Staphylococcus aureas. This research demonstrates the potential for this compound derivatives in developing novel biocidal materials (Sun et al., 1996).

  • Chemical Synthesis : The synthesis of bifunctional monomers from Methyl vinyl glycolate, a compound related to this compound, was explored by Dell'Acqua et al. (2022). They showed that these monomers can be used to create polyesters with high renewable-atom content, indicating potential applications in sustainable material development (Dell'Acqua et al., 2022).

Mechanism of Action

Target of Action

Methyl 6-vinylnicotinate is a derivative of nicotinic acid, also known as niacin . It’s likely that it shares similar targets with its parent compound. Niacin primarily targets G protein-coupled receptors , specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2) . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .

Mode of Action

Niacin and its derivatives are thought to exert their effects by binding to their receptors and triggering a cascade of intracellular events . This includes the activation of adenylate cyclase , leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) . This can result in various cellular responses, including changes in gene expression and enzyme activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is involved in numerous biochemical pathways, particularly those related to energy metabolism . As a precursor to NAD (Nicotinamide Adenine Dinucleotide), it plays a key role in various redox reactions . It’s also involved in the regulation of cellular processes like DNA repair, cell signaling, and the immune response .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds, it’s likely that it follows similar adme (absorption, distribution, metabolism, and excretion) properties . After administration, it’s likely absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

This could include vasodilation , lipid-lowering effects , and anti-inflammatory effects

properties

IUPAC Name

methyl 6-ethenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJMPPJQLKXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step 1 Methyl 6-chloronicotinate (1.51 g, 8.79 mmol) was dissolved in DMF (35 mL), vinyltributyltin (3.32 mL, 11.4 mmol), dichlorobis(tri-o-tolylphosphine)palladium (206 mg, 0.262 mmol) and lithium chloride (554 mg, 13.1 mmol) were added and the mixture was stirred at 100° C. for 2 hr. The mixture was allowed to cool to room temperature, and an aqueous potassium fluoride solution was added thereto. The mixture was filtered through Celite and the residue was washed with ethyl acetate. To the obtained filtrate was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=70:30) to give methyl 6-vinylnicotinate (1.22 g, 85%) as a colorless transparent oil. 1H NMR (CDCl3, δppm): 3.95 (s, 3H), 5.63 (dd, J=1.1, 10.8 Hz, 1H), 6.35 (dd, J=1.1, 17.4 Hz, 1H), 6.87 (dd, J=10.8, 17.4 Hz, 1H), 7.40 (d, J=8.2 Hz, 1H), 8.25 (dd, J=2.1, 8.2 Hz, 1H), 9.15-9.18(m, 1H).
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step Two
Quantity
554 mg
Type
reactant
Reaction Step Two
Quantity
206 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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